N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide
Description
N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the benzothiazole family. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a methylthio group, and a sulfonamide group attached to a benzothiazole ring. It is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator.
Properties
Molecular Formula |
C14H18N2O2S3 |
|---|---|
Molecular Weight |
342.5g/mol |
IUPAC Name |
N-cyclohexyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S3/c1-19-14-15-12-8-7-11(9-13(12)20-14)21(17,18)16-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3 |
InChI Key |
OQZHWXPRMUYGEB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of benzothiazole disulfide with cyclohexylamine in the presence of an inorganic or organic alkaline catalyst. The reaction does not require an oxidant, and the catalyst can be reused multiple times. The yield of the product is generally high, ranging from 98% to 99.5% .
Industrial Production Methods
In industrial settings, the compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process is designed to be environmentally friendly, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Scientific Research Applications
N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Widely used in the rubber industry as a vulcanization accelerator, improving the mechanical properties and durability of rubber products
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. In the rubber industry, it acts as a vulcanization accelerator by facilitating the cross-linking of rubber molecules, thereby enhancing the mechanical properties of the final product. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazol-amine: Another benzothiazole derivative with similar applications in the rubber industry.
N-cyclohexyl-2-benzothiazolesulfenamide: Known for its use as a vulcanization accelerator in the rubber industry.
N-cyclohexyl-2-(methylthio)benzamide: Shares structural similarities and is used in similar industrial applications
Uniqueness
N-Cyclohexyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a highly efficient vulcanization accelerator sets it apart from other similar compounds, making it a valuable additive in the rubber industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
